Fmoc-achpa

Beschreibung

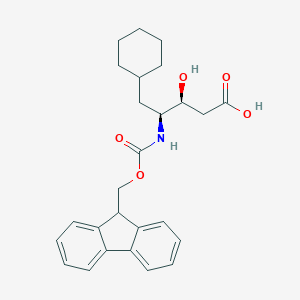

Fmoc-ACHPA (5-cyclohexyl-2,4,5-trideoxy-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-L-threo-pentanoic acid) is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-natural amino acid with the molecular formula C₂₆H₃₁NO₅ and a molecular weight of 437.53 g/mol . It features a cyclohexyl side chain and two stereocenters (3S,4S), which confer rigidity and influence its conformational behavior in peptide synthesis . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce constrained structural motifs and enhance peptide stability . Its applications extend to plant growth regulation, where it acts as a bioactive compound .

Eigenschaften

IUPAC Name |

(3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQMWZNOTYXHU-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-achpa typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with aminocyclohexylpropionic acid. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The reaction proceeds through the nucleophilic attack of the amino group on the highly reactive Fmoc-Cl, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated peptide synthesizers and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-achpa undergoes various chemical reactions, including:

Deprotection: The removal of the Fmoc group is typically achieved using a base such as piperidine in DMF.

Substitution: The amino group of this compound can participate in nucleophilic substitution reactions, forming new bonds with electrophilic reagents.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for the deprotection of the Fmoc group.

Substitution: Various electrophilic reagents can be used, depending on the desired product.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

Fmoc-achpa is a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling reactions, making it ideal for synthesizing complex peptides.

Key Benefits

- Milder Reaction Conditions : Compared to traditional protecting groups like Boc (tert-butyloxycarbonyl), Fmoc chemistry operates under milder conditions, reducing the risk of side reactions and degradation of sensitive amino acids .

- High Yield : The use of Fmoc chemistry has significantly improved the yields of peptide synthesis. For instance, peptides previously synthesized using Boc chemistry showed yields as low as 5% to 24%, whereas Fmoc methods can achieve yields up to 87% .

Case Study

In a study examining the synthesis of the antimicrobial peptide gramicidin A, researchers successfully utilized Fmoc chemistry to enhance yield and purity compared to previous methods. This advancement illustrates the effectiveness of this compound in producing biologically active peptides .

Drug Development

Overview

this compound plays a significant role in the design and development of neuroactive compounds. Its unique structural properties enable researchers to create pharmaceuticals with enhanced efficacy and specificity.

Applications

- Inhibition Studies : Research has demonstrated that Fmoc-amino acids can selectively inhibit butyrylcholinesterase (BChE), a target for drug development related to neurodegenerative diseases. Modifications of the amino acid side chains have been shown to increase inhibitor affinity significantly .

- Neuroactive Compounds : The compound's ability to serve as a scaffold allows for the design of new therapeutic agents targeting neurological pathways .

Bioconjugation

Overview

this compound is utilized in bioconjugation processes to attach peptides to various biomolecules. This application is vital for developing targeted therapies and diagnostic agents.

Significance

- Targeted Therapeutics : By facilitating the conjugation of peptides with antibodies or other biomolecules, this compound aids in creating therapies that can specifically target diseased tissues or cells.

- Diagnostic Applications : The ability to attach peptides to imaging agents enhances the specificity and sensitivity of diagnostic procedures .

Material Science

Overview

In material science, this compound is employed in developing novel materials such as hydrogels that mimic biological environments.

Applications

- Tissue Engineering : Hydrogels synthesized using this compound provide scaffolding that supports cell growth and tissue regeneration. These materials are crucial for developing artificial organs and regenerative medicine applications .

- Biocompatibility Studies : The compound's integration into materials allows researchers to study interactions between biological systems and synthetic materials.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Improved yields in gramicidin A synthesis |

| Drug Development | Design of neuroactive compounds and inhibitors | Selective inhibition of BChE with modified Fmoc-amino acids |

| Bioconjugation | Attachment of peptides to biomolecules | Enhanced specificity in targeted therapies |

| Material Science | Development of hydrogels for tissue engineering | Supports cell growth; applications in regenerative medicine |

Wirkmechanismus

The mechanism of action of Fmoc-achpa involves the protection of the amino group of aminocyclohexylpropionic acid during peptide synthesis. The Fmoc group is attached to the amino group, preventing it from participating in unwanted side reactions. The Fmoc group can be selectively removed using a base such as piperidine, allowing the amino group to participate in the desired peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Side Chain Bulk : this compound’s cyclohexyl group imposes greater steric hindrance than Fmoc-D-Ala-L-Ser’s hydroxymethyl or Fmoc-FF’s aromatic side chains, impacting peptide folding and solubility .

- Stereochemistry : The (3S,4S) configuration distinguishes this compound from other diastereomers, enabling precise control over peptide conformation .

Physicochemical Properties and Solubility

This compound’s physicochemical behavior contrasts with related compounds:

Table 2: Solubility and Stability Profiles

Biologische Aktivität

Fmoc-Achpa (Fluorenylmethyloxycarbonyl-α-amino-β-(4-hydroxyphenyl)propanoic acid) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a building block in peptide synthesis. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc protection strategy allows for the selective deprotection of amino acids during peptide assembly. The compound is typically synthesized by coupling Fmoc-protected amino acids with the desired sequences through standard SPPS protocols, which include:

- Fmoc Deprotection : Removal of the Fmoc group using a base (e.g., piperidine).

- Coupling Reaction : Formation of peptide bonds using coupling reagents (e.g., DIC, HOBt).

- Cleavage from Resin : Final cleavage from the resin to obtain the free peptide.

Antimicrobial Activity

The antimicrobial activity of this compound has been investigated in various studies, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanisms underlying its antimicrobial action include:

- Membrane Disruption : this compound exhibits surfactant-like properties that disrupt bacterial membranes, leading to cell lysis.

- Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation, which is critical in chronic infections.

Case Studies and Research Findings

-

Antibacterial Efficacy Against Gram-Positive Bacteria

- A study demonstrated that this compound derivatives exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be low, indicating potent activity. The mechanism was attributed to membrane permeabilization and oxidative stress induction in bacterial cells .

-

Synergistic Effects with Graphene Oxide

- Research explored the combination of this compound with graphene oxide to enhance its antibacterial properties. The hybrid material showed improved gelation and bactericidal activity against Escherichia coli, suggesting that the incorporation of graphene oxide could expand the spectrum of antimicrobial activity beyond Gram-positive bacteria .

-

Mechanistic Insights

- Detailed studies using transmission electron microscopy (TEM) revealed that treatment with this compound leads to structural changes in bacterial membranes, such as mesosome formation, indicative of cell wall damage. This aligns with findings from other antimicrobial peptides that disrupt membrane integrity .

Data Table: Summary of Biological Activities

| Compound | Target Organisms | MIC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MRSA | 2 | Membrane disruption, oxidative stress |

| This compound + GO | E. coli | 4 | Membrane permeabilization |

| Fmoc-Phenylalanine | Various Gram-positives | 8 | Surfactant properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.